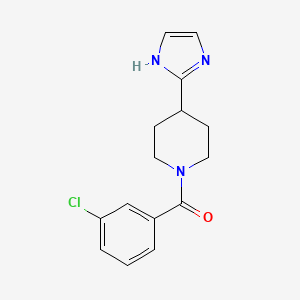
1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The piperidine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3-chlorobenzoyl-piperidine derivative.
Attachment of the Imidazole Moiety:
- The final step involves the introduction of the imidazole ring. This can be achieved by reacting the 3-chlorobenzoyl-piperidine derivative with an imidazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine typically involves multi-step organic reactions. One common method includes:
-
Formation of the Piperidine Ring:
- Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, influencing its biological activity.
Comparación Con Compuestos Similares
1-(3-Chlorobenzoyl)-4-(1H-imidazol-1-yl)piperidine: Similar structure but with a different position of the imidazole nitrogen.
1-(3-Chlorobenzoyl)-4-(1H-pyrazol-2-yl)piperidine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-(3-Chlorobenzoyl)-4-(1H-imidazol-2-yl)piperidine is unique due to the specific positioning of the imidazole ring, which can significantly influence its binding properties and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C15H16ClN3O |
|---|---|
Peso molecular |
289.76 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C15H16ClN3O/c16-13-3-1-2-12(10-13)15(20)19-8-4-11(5-9-19)14-17-6-7-18-14/h1-3,6-7,10-11H,4-5,8-9H2,(H,17,18) |
Clave InChI |
FTPZVOZQAKAPMP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC=CN2)C(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


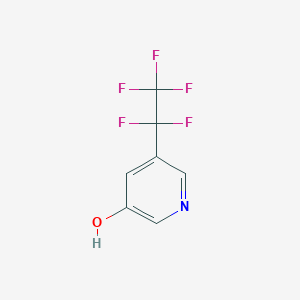
![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)
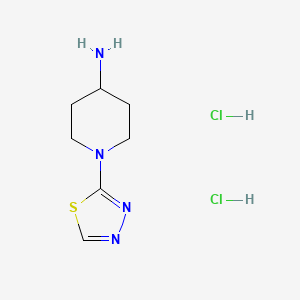
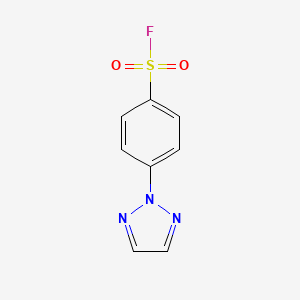
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
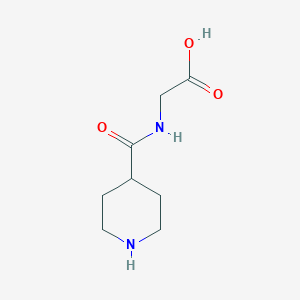
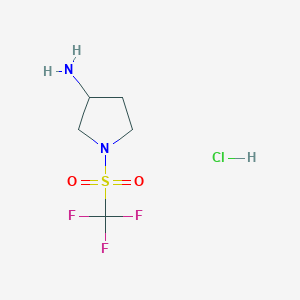
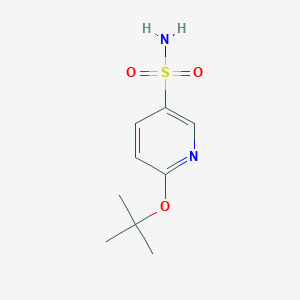
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
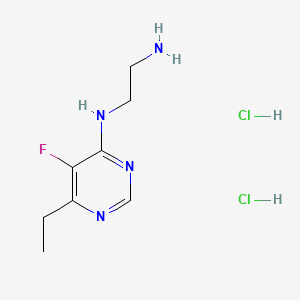
![2-[1-(furan-3-yl)-N-methylformamido]acetic acid](/img/structure/B13514574.png)
